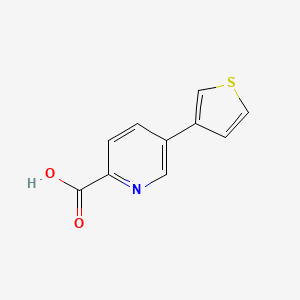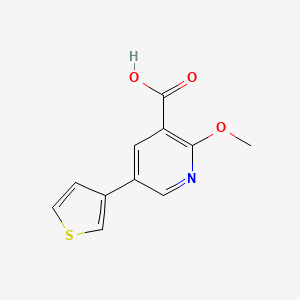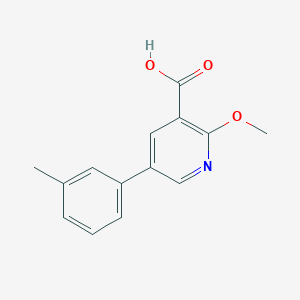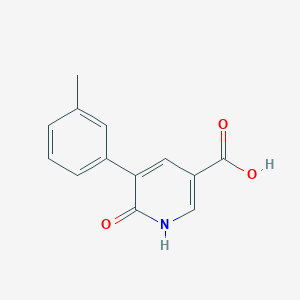
2-Chloro-5-(3-methylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-methylphenyl)nicotinic acid, 95% (2C5MPNA 95%) is an organic compound belonging to the class of nicotinic acids. It is a colorless solid, soluble in water and alcohol, with a melting point of 85°C. 2C5MPNA 95% is a widely used chemical in various scientific research applications, such as synthesis, biochemical analysis, and drug development.
Applications De Recherche Scientifique
2C5MPNA 95% is widely used in scientific research, particularly in the fields of biochemistry and drug development. It is used in the synthesis of various compounds, such as inhibitors of enzymes, inhibitors of protein-protein interactions, and inhibitors of protein-DNA interactions. It is also used in the analysis of biochemical pathways, such as signal transduction pathways, and in the development of drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2C5MPNA 95% is not well understood. However, it is believed to act as an inhibitor of enzymes, proteins, and DNA. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, as well as proteins involved in protein-protein interactions. It has also been shown to interact with DNA and inhibit its activity.
Biochemical and Physiological Effects
2C5MPNA 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, as well as proteins involved in protein-protein interactions. It has also been shown to interact with DNA and inhibit its activity. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2C5MPNA 95% has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is easily synthesized. Additionally, it is a highly soluble compound, making it easy to work with in the laboratory. However, one limitation is that it is not very stable and can degrade over time.
Orientations Futures
There are several potential future directions for the use of 2C5MPNA 95%. One potential direction is the development of inhibitors of enzymes and proteins involved in signal transduction pathways. Additionally, there is potential for the development of drugs for the treatment of various diseases, such as cancer and inflammation. Finally, there is potential for the use of 2C5MPNA 95% in the analysis of biochemical pathways, such as signal transduction pathways.
Méthodes De Synthèse
2C5MPNA 95% can be synthesized in a variety of ways. One method involves the reaction of 2-chloro-5-methylphenol with sodium nitrite in the presence of acetic acid. This reaction produces the desired compound in high yields. Another method involves the reaction of 2-chloro-5-methylphenol with sodium nitrite in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in lower yields.
Propriétés
IUPAC Name |
2-chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-3-2-4-9(5-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEOJKDLADQMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686927 |
Source


|
| Record name | 2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-08-1 |
Source


|
| Record name | 2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














